PHA-767491

Description

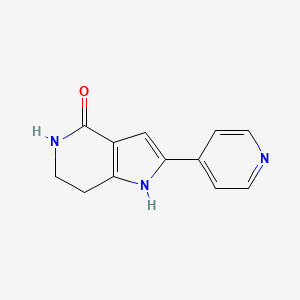

PHA-767491 is a Cdc7/CDK9 inhibitor.

a Cdc7 inhibitor; structure in first source

Properties

IUPAC Name |

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXHSOUZPMHNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471069 | |

| Record name | PHA-767491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845714-00-3 | |

| Record name | PHA-767491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845714003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-767491 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHA-767491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-767491 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2GUN688C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PHA-767491: A Dual Kinase Inhibitor Targeting Cancer Cell Proliferation and Survival

A Technical Guide on the Mechanism of Action

PHA-767491 is a potent small molecule inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer models. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, with a focus on its molecular targets and downstream cellular consequences. The information is tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Dual Inhibition of Cdc7 and Cdk9

This compound functions primarily as a dual inhibitor of two key serine/threonine kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] This dual inhibitory activity is central to its anti-cancer effects, leading to a multi-pronged attack on cancer cell proliferation and survival.

-

Inhibition of Cdc7 Kinase: Cdc7, in complex with its regulatory subunit Dbf4 (forming the DDK complex), is a critical regulator of the initiation of DNA replication.[4][5][6][7] It phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the replicative helicase.[5][8] This phosphorylation is an essential step for the activation of the helicase and the subsequent unwinding of DNA at replication origins, allowing DNA synthesis to begin. This compound directly inhibits the kinase activity of Cdc7, thereby preventing the phosphorylation of the MCM complex.[6][8] This blockade of replication origin firing leads to a potent inhibition of the initiation phase of DNA replication.[4][5][6][9]

-

Inhibition of Cdk9 Kinase: Cdk9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of transcription. P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation. Inhibition of Cdk9 by this compound leads to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[1][2] The downregulation of Mcl-1 is a key event in the induction of apoptosis in cancer cells treated with this compound.[1][2]

Downstream Cellular Consequences

The dual inhibition of Cdc7 and Cdk9 by this compound triggers a cascade of cellular events that ultimately lead to cancer cell death and suppression of tumor growth.

Cell Cycle Arrest and Inhibition of Proliferation

By blocking the initiation of DNA replication through Cdc7 inhibition, this compound effectively halts the progression of cells through the S phase of the cell cycle.[4][5] This leads to a significant reduction in cell proliferation across a broad range of cancer cell lines.[10] Studies have shown that this compound is a potent inhibitor of cancer cell proliferation, with IC50 values in the micromolar range.[3][10] Furthermore, this compound has been shown to decrease the transcription of key G1/S regulators such as cyclin A2, cyclin E1, and cyclin E2, which is mediated by its impact on the CDK2-Rb-E2F transcriptional network.[4][9][11]

Induction of Apoptosis

A critical component of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death.[1][6][10][11] This is achieved through at least two distinct mechanisms:

-

Replication Stress: The inhibition of DNA replication initiation can lead to replication stress, a hallmark of cancer cells, which can trigger apoptotic pathways.[7] Unlike some other DNA synthesis inhibitors, this compound does not appear to cause a sustained DNA damage response.[6]

-

Downregulation of Anti-Apoptotic Proteins: The inhibition of Cdk9 and the subsequent decrease in Mcl-1 expression lower the threshold for apoptosis.[1][2] This is particularly effective in quiescent, non-proliferating cancer cells, such as those found in chronic lymphocytic leukemia (CLL).[2]

The induction of apoptosis is characterized by the activation of caspases, such as caspase-3, and the fragmentation of poly(ADP-Ribose) polymerase (PARP).[1]

Synergistic Effects with Chemotherapeutic Agents

This compound has demonstrated synergistic anti-tumor effects when combined with other chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) in hepatocellular carcinoma (HCC) cells.[1] In this context, this compound counteracts the 5-FU-induced phosphorylation of Chk1, a substrate of Cdc7, and decreases the expression of the anti-apoptotic protein Mcl-1.[1]

Quantitative Data

The following tables summarize the reported inhibitory concentrations of this compound against its primary kinase targets and its anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Cdc7 | 10 |

| Cdk9 | 34 |

| CDK2 | 240 |

Data sourced from multiple studies.[3][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1954 | Breast Cancer | 0.64 |

| Colo-205 | Colon Carcinoma | 1.3 |

| U87-MG | Glioblastoma | ~2.5 (for ~45% viability reduction) |

| U251-MG | Glioblastoma | ~2.5 (for ~45% viability reduction) |

| A comprehensive panel of cancer cell lines | Various | Mean IC50 of 3.17 |

Data sourced from multiple studies.[3][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Viability and Proliferation Assays

-

Method: Cell viability is typically assessed using a colorimetric assay such as the MTT or WST-1 assay, or a luminescent assay like CellTiter-Glo. Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). The absorbance or luminescence is then measured to determine the percentage of viable cells relative to a solvent-treated control.

-

Cell Proliferation: Proliferation can be measured using a BrdU (bromodeoxyuridine) incorporation assay.[10] Cells are incubated with BrdU, which is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then quantified using an anti-BrdU antibody in an ELISA-based format.

Apoptosis Assays

-

Method: Apoptosis can be detected and quantified using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, and PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry.

-

Caspase Activity Assays: The activation of caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits that utilize a fluorescent or colorimetric substrate for the respective caspase.

-

PARP Cleavage: The cleavage of PARP by activated caspases can be detected by Western blotting using an antibody that recognizes the cleaved fragment of PARP.[1]

-

Western Blotting

-

Method: Cells are treated with this compound and then lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is then blocked and incubated with primary antibodies against the proteins of interest (e.g., phospho-MCM2, Mcl-1, cleaved PARP, actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

Method: Total RNA is extracted from cells treated with this compound using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using gene-specific primers for the target genes (e.g., Mcl-1, cyclin A2, cyclin E1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[12]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing Anti-proliferative Effects

Caption: Workflow for proliferation assays.

Logical Relationship of this compound's Dual Inhibitory Action

Caption: Dual inhibitory action of this compound.

References

- 1. Dual Inhibition of Cdc7 and Cdk9 by this compound Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Dbf4-Cdc7 (DDK) Inhibitor this compound Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell division cycle 7-kinase inhibitor this compound hydrochloride suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Dbf4-Cdc7 (DDK) Inhibitor this compound Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]

- 10. Cell division cycle 7-kinase inhibitor this compound hydrochloride suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Dual Cdc7/Cdk9 Inhibitor PHA-767491: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-767491 is a potent, cell-permeable, dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] This small molecule has emerged as a valuable tool in cancer research and drug development due to its unique mechanism of action that targets two critical pathways involved in cell cycle progression and transcription. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, preclinical efficacy, and detailed protocols for key experimental assays.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of two key serine/threonine kinases:

-

Cdc7 Kinase: A crucial regulator of the initiation of DNA replication. Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates the Minichromosome Maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation event is essential for the activation of the MCM helicase and the subsequent unwinding of DNA, allowing for the initiation of DNA synthesis.[3][4] By inhibiting Cdc7, this compound prevents the firing of replication origins, leading to S-phase arrest and ultimately, apoptosis.[3]

-

Cdk9 Kinase: A component of the positive transcription elongation factor b (P-TEFb). Cdk9, along with its cyclin T partner, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation is critical for the transition from transcription initiation to productive elongation. Inhibition of Cdk9 by this compound leads to a global decrease in transcription, particularly of short-lived anti-apoptotic proteins such as Mcl-1.[5][6] This reduction in pro-survival signals sensitizes cancer cells to apoptosis.

The dual inhibition of both DNA replication initiation and transcription elongation provides a powerful synergistic approach to induce cancer cell death.

Quantitative Data

Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.

| Kinase Target | IC50 (nM) |

| Cdc7 | 10[1][2] |

| Cdk9 | 34[1][2] |

| Cdk2 | 240[7] |

Cellular and In Vivo Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in a variety of cancer cell lines and in vivo models.

| Cell Line/Model | Assay | Endpoint | Results |

| Glioblastoma (U87-MG, U251-MG) | Cell Viability | IC50 | ~2.5 µM[3] |

| Glioblastoma (U87-MG, U251-MG) | Proliferation (BrdU) | Inhibition | ~20% at 2.5 µM; 83-96% at 10 µM[3] |

| Acute Myeloid Leukemia (OCI-AML3) | Apoptosis (Annexin V) | Increased Cell Death | Significant increase in apoptosis when combined with ABT-737[5] |

| Hepatocellular Carcinoma (HCC) Xenograft | In vivo study | Tumor Growth | Synergistic suppression with 5-FU; decreased Chk1 phosphorylation and increased apoptosis in tumor tissues[6] |

| RB-positive cancer cell lines (PC3, SW480, SW620) | Cell Viability | IC50 | 1.03 - 1.4 µM[7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: Inhibition of the Cdc7/Dbf4 kinase by this compound.

Caption: Inhibition of the Cdk9/Cyclin T kinase by this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9][10][11]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium (B1200493) Iodide (PI) staining methods for flow cytometry.[2][12][13][14][15]

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for cell cycle analysis using propidium iodide staining and flow cytometry.[16][17][18][19]

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This is a general protocol for detecting changes in protein expression and phosphorylation.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Mcm2, anti-Mcl-1, anti-PARP, anti-caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a powerful research tool for investigating the roles of Cdc7 and Cdk9 in cell cycle control and transcription. Its dual inhibitory mechanism provides a potent anti-cancer strategy by simultaneously blocking DNA replication and promoting apoptosis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. kumc.edu [kumc.edu]

- 3. Cell division cycle 7-kinase inhibitor this compound hydrochloride suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell division cycle 7-kinase inhibitor this compound hydrochloride suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repression of Mcl-1 expression by the CDC7/CDK9 inhibitor this compound overcomes bone marrow stroma-mediated drug resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Inhibition of Cdc7 and Cdk9 by this compound Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dbf4-Cdc7 (DDK) Inhibitor this compound Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. assaygenie.com [assaygenie.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. docs.research.missouri.edu [docs.research.missouri.edu]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Dual Kinase Inhibitor PHA-767491: A Technical Overview of its Discovery and Preclinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

PHA-767491 is a potent, ATP-competitive, small molecule inhibitor targeting two key kinases involved in cell cycle regulation and transcription: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). This dual inhibitory activity underpins its mechanism of action, leading to the suppression of DNA replication initiation and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

The search for novel anticancer therapeutics has led to the exploration of various molecular targets critical for cancer cell proliferation and survival. Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication, has emerged as a promising target.[1] Its inhibition can selectively induce apoptosis in tumor cells, often independent of p53 status.[2] this compound was identified as a potent inhibitor of Cdc7 and was subsequently found to also inhibit Cyclin-Dependent Kinase 9 (Cdk9), a component of the positive transcription elongation factor b (P-TEFb) complex that regulates RNA polymerase II-mediated transcription.[3] This dual activity contributes to its robust anti-tumor effects observed in preclinical models.[4]

Discovery and Synthesis

This compound, with the chemical name 1,5,6,7-Tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one, was discovered through a high-throughput screening campaign followed by chemical optimization. The synthesis and structure-activity relationships (SAR) of the 2-heteroaryl-pyrrolopyridinone scaffold were pivotal in identifying this compound as a lead compound.[2]

Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available reagents. A key step is the construction of the pyrrolopyridinone core. The final compound is typically isolated as a hydrochloride salt to improve its solubility and handling properties.

Structure-Activity Relationship (SAR)

The development of this compound involved a systematic exploration of the SAR of the pyrrolopyridinone scaffold. Key findings from these studies include:

-

The 2-pyridyl group: The nitrogen atom in the pyridine (B92270) ring is crucial for activity, and its position significantly influences potency. The 4-pyridyl isomer (as in this compound) was found to be optimal.

-

The pyrrolopyridinone core: Modifications to this core structure generally led to a decrease in inhibitory activity.

-

Substitutions on the pyridine ring: While some substitutions were tolerated, they did not significantly improve potency over the unsubstituted parent compound.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of Cdc7 and Cdk9.

Inhibition of Cdc7 and DNA Replication Initiation

Cdc7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. DDK is essential for the initiation of DNA replication through the phosphorylation of multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core of the replicative helicase.[1] Phosphorylation of MCM proteins by DDK is a critical step for the recruitment of other replication factors and the unwinding of DNA at replication origins.

This compound, as an ATP-competitive inhibitor of Cdc7, blocks the phosphorylation of MCM2 at serine 40 (Ser40) and Ser53, thereby preventing the activation of replication origins and halting the initiation of DNA synthesis.[5][6] This leads to S-phase arrest and subsequent apoptosis in cancer cells.

Inhibition of Cdk9 and Transcription

Cdk9 is the catalytic subunit of P-TEFb, which plays a crucial role in the regulation of transcription elongation by RNA polymerase II (Pol II). P-TEFb phosphorylates the C-terminal domain (CTD) of the large subunit of Pol II, as well as negative elongation factors, to promote the transition from abortive to productive transcription elongation. Inhibition of Cdk9 by this compound leads to a decrease in the phosphorylation of the Pol II CTD, resulting in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1.[4] This contributes to the pro-apoptotic activity of the compound.

Crosstalk with the CDK2-RB-E2F Pathway

Recent studies have shown that this compound also exhibits off-target activity against CDK2.[7] This inhibition leads to reduced phosphorylation of the retinoblastoma protein (Rb) and subsequently decreased E2F-mediated transcription of genes required for S-phase entry, such as cyclin A and cyclin E.[7][8] This activity on the CDK2-Rb-E2F pathway likely contributes to the potent anti-proliferative effects of this compound.[7][8]

Data Presentation

In Vitro Kinase Inhibitory Activity

This compound is a potent inhibitor of Cdc7 and Cdk9, with high selectivity against a panel of other kinases.

| Kinase Target | IC50 (nM) | Reference |

| Cdc7 | 10 | [9] |

| Cdk9/cyclin T1 | 34 | [3] |

In Vitro Anti-proliferative Activity

This compound has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Panel of 171 human cancer cell lines (average) | Various | < 1 in 99 cell lines | [3] |

| Multiple Myeloma cell lines (range) | Multiple Myeloma | 1 - 3.5 |

In Vivo Antitumor Activity

This compound has shown significant antitumor activity in various preclinical xenograft models.

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| NMS-354 (orally bioavailable form) in various xenografts | 20 mg/kg | Broad range of activity | [6] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have provided insights into the absorption, distribution, metabolism, and excretion of this compound and its analogs.

| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse (Frondoside A, as an example) | i.v. (100 µg/kg) | ~129 nM | - | - | 8.5 | [10] |

| Mouse (Frondoside A, as an example) | i.p. (100 µg/kg) | ~18.3 nM | - | - | 14 | [10] |

Experimental Protocols

Cdc7 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against Cdc7 kinase.

Methodology (based on a radiometric filter binding assay):

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP.

-

Enzyme and Substrate: Use recombinant human Cdc7/Dbf4 complex as the enzyme source and a synthetic peptide or a protein substrate such as a fragment of MCM2.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction: Initiate the reaction by adding [γ-33P]ATP to the reaction mixture containing the enzyme, substrate, and inhibitor. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Filter Binding: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively to remove unincorporated [γ-33P]ATP.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cdk9 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against Cdk9 kinase.

Methodology (based on a luminescence-based ADP detection assay):

-

Reaction Mixture Preparation: Prepare a kinase reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, DTT, and a specific ATP concentration.

-

Enzyme and Substrate: Use recombinant human Cdk9/cyclin T1 complex and a peptide substrate derived from the C-terminal domain of RNA polymerase II.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction: Combine the enzyme, substrate, and inhibitor in a microplate well and initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a detectable signal (e.g., luminescence).

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology (e.g., using a resazurin-based assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Resazurin (B115843) Addition: Add a resazurin-based reagent to each well. Viable, metabolically active cells will reduce resazurin to the fluorescent product resorufin.

-

Incubation: Incubate the plate for a few hours to allow for the colorimetric/fluorometric change.

-

Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment: Once tumors reach a specific size, randomize the mice into treatment and control groups. Administer this compound (or its orally bioavailable analog) and a vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Efficacy Assessment: Measure tumor volume and body weight of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 kinases with potent anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its mechanism of action, involving the inhibition of both DNA replication initiation and transcription elongation, provides a multi-pronged attack on cancer cell viability. The preclinical data for this compound and its analogs have established a strong rationale for the clinical investigation of inhibitors targeting this dual mechanism. This technical guide provides a foundational resource for researchers and drug developers interested in the continued exploration of Cdc7/Cdk9 inhibitors as a promising therapeutic strategy in oncology.

References

- 1. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mechanistic investigation of the preclinical pharmacokinetics and interspecies scaling of PF-05231023, a fibroblast growth factor 21-antibody protein conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dbf4-Cdc7 (DDK) Inhibitor this compound Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | CAS:845714-00-3 | Cdc7/cdk9 inhibitor, potent, ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Development and Maintenance of a Preclinical Patient Derived Tumor Xenograft Model for the Investigation of Novel Anti-Cancer Therapies. | Semantic Scholar [semanticscholar.org]

PHA-767491: A Technical Guide to its Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 is a potent, ATP-competitive, small molecule inhibitor with a dual specificity for two critical cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4] Its ability to target these key regulators of DNA replication and transcription has established it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the molecular targets of this compound, the signaling pathways it modulates, and detailed protocols for its characterization.

Core Targets and Kinase Selectivity

This compound exhibits low nanomolar inhibitory activity against its primary targets, Cdc7 and Cdk9. The compound's selectivity has been profiled against a panel of other kinases, revealing a window of specificity that underscores its targeted mechanism of action.

Primary Targets

-

Cell Division Cycle 7 (Cdc7) Kinase: A serine/threonine kinase that plays an essential role in the initiation of DNA replication. In complex with its regulatory subunit, Dbf4, it forms the Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex, a key step in activating replication origins.[5]

-

Cyclin-Dependent Kinase 9 (Cdk9): A member of the CDK family that, in association with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including those encoding anti-apoptotic proteins.

Quantitative Kinase Inhibition Data

The inhibitory potency of this compound against its primary and key off-target kinases is summarized below. This data highlights the dual-specificity of the compound.

| Kinase Target | IC50 (nM) | Reference(s) |

| Cdc7 | 10 | [1][2][3] |

| Cdk9 | 34 | [1][2][3] |

| CDK2 | ~240 | [6] |

Signaling Pathways Modulated by this compound

By inhibiting Cdc7 and Cdk9, this compound concurrently disrupts two fundamental cellular processes: DNA replication initiation and transcriptional elongation. This dual action leads to cell cycle arrest and induction of apoptosis, particularly in cancer cells which are often highly dependent on these pathways.

Inhibition of DNA Replication Initiation via Cdc7

This compound's inhibition of Cdc7 prevents the phosphorylation of the MCM2-7 helicase complex. This action blocks the loading of other essential replication factors, thereby halting the initiation of DNA synthesis and leading to an S-phase arrest.

Suppression of Transcription via Cdk9

Inhibition of Cdk9 by this compound prevents the phosphorylation of RNA Polymerase II, leading to a stall in transcriptional elongation. This is particularly detrimental for the expression of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1, thereby sensitizing cells to apoptosis.

Induction of Apoptosis

The combined inhibition of Cdc7 and Cdk9 by this compound culminates in the induction of apoptosis. This is achieved through the stalling of the cell cycle and the downregulation of key survival proteins. Treatment with this compound has been shown to increase the population of apoptotic cells, as measured by Annexin V staining.[7][8]

Cellular Effects of this compound

The dual inhibitory activity of this compound translates into potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant reduction in the S-phase population, consistent with its role in blocking DNA replication initiation.[1]

| Cell Line | Treatment Concentration (µM) | Effect on S-Phase Population | Reference(s) |

| 3T3 | Not Specified | 8% of cells in S-phase vs. 37% in control | [1] |

| U87-MG | 10 | 96% decrease in cell proliferation | [7] |

| U251-MG | 10 | 83% decrease in cell proliferation | [7] |

Apoptosis Induction

This compound induces apoptosis in a dose-dependent manner across various cancer cell types.

| Cell Line | Treatment Concentration (µM) | Observation | Reference(s) |

| Glioblastoma (U87-MG, U251-MG) | 2.5 | Approximately 45% decrease in cell viability | [7] |

| Hepatocellular Carcinoma (HCC) | 2 | Increased caspase 3 activation and PARP fragmentation | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (Radiolabel-based)

This protocol outlines a method to determine the IC50 of this compound against Cdc7 or Cdk9.

Materials:

-

Recombinant active Cdc7/Dbf4 or Cdk9/Cyclin T1

-

Specific peptide substrate (e.g., MCM2 peptide for Cdc7)

-

This compound

-

Kinase reaction buffer

-

[γ-³²P]ATP

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the kinase, substrate, and diluted this compound in the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[9]

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

Cellular Apoptosis Assay (Annexin V Staining)

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.[10][11]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following this compound treatment using PI staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 kinases. Its ability to potently and selectively inhibit these key regulators of DNA replication and transcription provides a powerful mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate these fundamental cellular processes and to explore its therapeutic potential.

References

- 1. Dbf4-Cdc7 (DDK) Inhibitor this compound Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cell division cycle 7-kinase inhibitor this compound hydrochloride suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell division cycle 7-kinase inhibitor this compound hydrochloride suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

PHA-767491: A Technical Guide to its Effects on DNA Replication Initiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 is a potent small molecule inhibitor that has garnered significant interest in cancer research due to its targeted disruption of DNA replication initiation. This dual inhibitor primarily targets Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9), key regulators of cell cycle progression and transcription. By inhibiting Cdc7, this compound effectively blocks the phosphorylation of the Minichromosome Maintenance (MCM) complex, a critical step for the activation of the replicative helicase and the subsequent unwinding of DNA at replication origins. This action prevents the initiation of DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells, which often exhibit a heightened dependency on Cdc7 for their proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on various cancer cell lines.

Mechanism of Action: Inhibition of DNA Replication Initiation

The initiation of DNA replication is a tightly regulated process ensuring the faithful duplication of the genome once per cell cycle. A pivotal step in this process is the activation of the MCM helicase, which is composed of six subunits (Mcm2-7). This activation is contingent upon phosphorylation by the Dbf4-dependent kinase (DDK), a complex formed by the catalytic subunit Cdc7 and its regulatory subunit Dbf4.

This compound functions as an ATP-competitive inhibitor of Cdc7 kinase.[1] By binding to the ATP pocket of Cdc7, it prevents the transfer of a phosphate (B84403) group to its substrates, most notably the Mcm2 subunit of the MCM complex.[2][3] The phosphorylation of Mcm2, particularly at serine residues 40 and 53, is essential for the recruitment of other replication factors, such as Cdc45, and the subsequent unwinding of the DNA double helix.[1][2]

The inhibition of Cdc7 by this compound leads to a cascade of effects:

-

Blocked Mcm2 Phosphorylation: The primary molecular effect is the lack of Mcm2 phosphorylation.[4]

-

Inhibition of Origin Firing: Without phosphorylated Mcm2, replication origins are not activated, and DNA synthesis cannot commence.[2][4]

-

S-Phase Arrest: Cells are arrested in the S-phase of the cell cycle due to the inability to initiate DNA replication.

-

Induction of Apoptosis: The sustained block in DNA replication triggers apoptotic pathways, leading to programmed cell death, particularly in cancer cells that are often under replicative stress.[2][5]

Notably, this compound does not inhibit the progression of already established replication forks, highlighting its specific role in targeting the initiation phase of DNA replication.[2][4]

In addition to its effects on Cdc7, this compound also inhibits Cdk9, a component of the positive transcription elongation factor b (P-TEFb).[5][6] Inhibition of Cdk9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, which contributes to the pro-apoptotic activity of this compound.[6][7]

Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary kinase targets and its anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference |

| Cdc7 | 10 | [1][6][8][9][10] |

| Cdk9 | 34 | [1][6][8][9][10] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colo-205 | Colon Carcinoma | 1.3 | [11] |

| HCT-116 | Colon Carcinoma | Not specified | [10] |

| A2780 | Ovary Carcinoma | Not specified | [10] |

| HL60 | Promyelocytic Leukemia | Not specified | [10] |

| K562 | Chronic Myelogenous Leukemia | Less sensitive | [10] |

| NHDF | Normal Human Dermal Fibroblasts | Resistant | [10] |

| MCF7 | Breast Cancer | Resistant | [10] |

| U87-MG | Glioblastoma | Not specified | [5] |

| U251-MG | Glioblastoma | Not specified | [5] |

| HCC1954 | Breast Cancer | 0.64 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Cdc7 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of Cdc7 kinase using a purified Mcm2 substrate.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

Purified recombinant Mcm2 protein (or a peptide substrate)

-

This compound

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

ATP

-

Phosphocellulose paper or beads

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, Mcm2 substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP to a final concentration of 1.5 µM.[1]

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[12]

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Mcm2 Phosphorylation

This method is used to directly assess the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation status of its substrate, Mcm2.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Mcm2 (Ser40/53), anti-total Mcm2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Mcm2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Mcm2 and a loading control to ensure equal protein loading.

Visualizations

Signaling Pathway

Experimental Workflow: DNA Combing Assay

Conclusion

This compound is a valuable research tool for dissecting the molecular mechanisms of DNA replication initiation. Its potent and specific inhibition of Cdc7 kinase provides a means to study the consequences of blocking this critical S-phase-promoting factor. The dual inhibition of Cdk9 adds another layer of complexity to its cellular effects, contributing to its pro-apoptotic activity. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Cdc7 pathway in cancer and other proliferative diseases. The continued study of compounds like this compound will undoubtedly provide deeper insights into the fundamental processes of cell cycle control and offer new avenues for the development of targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Inhibition of Cdc7 and Cdk9 by this compound Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. molbiolcell.org [molbiolcell.org]

Structural Analysis of PHA-767491 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-767491 is a potent, ATP-competitive, dual inhibitor of two key serine/threonine kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] Its ability to target these kinases, which are crucial for DNA replication initiation and transcriptional regulation respectively, has positioned it as a compound of significant interest in oncology research. This technical guide provides an in-depth analysis of the structural basis of this compound's binding to its primary targets, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified against its primary targets and in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target/Cell Line | IC50 (nM) | Notes |

| Kinase Targets | ||

| Cdc7 | 10 | ATP-competitive inhibition.[1][2] |

| Cdk9 | 34 | Dual inhibitory activity.[1][2] |

| Cell Line Proliferation | ||

| Average (61 tumor cell lines) | 3170 | Broad anti-proliferative activity. |

| HCC1954 (Breast Cancer) | 640 | |

| Colo-205 (Colon Cancer) | 1300 |

Structural Basis of this compound Binding

The mechanism of action of this compound is rooted in its ability to compete with ATP for the binding pocket of its target kinases. This has been elucidated through X-ray crystallography for the Cdc7-Dbf4 complex.

Binding to Cdc7-Dbf4

The crystal structure of human Cdc7 kinase in complex with its activator Dbf4 and this compound (PDB ID: 4F9B) reveals the precise molecular interactions that underpin its inhibitory activity. The inhibitor occupies the ATP-binding pocket of Cdc7, forming key hydrogen bonds and hydrophobic interactions with residues in the kinase hinge region and surrounding areas. This binding prevents the physiological binding of ATP, thereby inhibiting the kinase's phosphorylating activity.

While a crystal structure of this compound in complex with Cdk9 is not publicly available, molecular docking and computational studies suggest a similar binding mode within the ATP-binding pocket of Cdk9. The high degree of conservation in the ATP-binding sites of many kinases provides a structural basis for the dual inhibitory action of this compound.

Signaling Pathways Modulated by this compound

This compound's dual inhibition of Cdc7 and Cdk9 impacts two critical cellular processes: DNA replication and transcription.

Inhibition of DNA Replication Initiation via Cdc7

Cdc7, in complex with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK). DDK is essential for the initiation of DNA replication. It phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (Mcm2-7), which is the core of the replicative DNA helicase. This phosphorylation event is a critical step in the activation of the helicase and the subsequent unwinding of DNA at replication origins. By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and arresting the cell cycle at the G1/S transition.

Inhibition of Transcription Elongation via Cdk9

Cdk9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and negative elongation factors, which is a crucial step for the transition from abortive to productive transcription elongation. Inhibition of Cdk9 by this compound leads to a decrease in RNAPII CTD phosphorylation, resulting in the suppression of transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. This transcriptional repression contributes to the pro-apoptotic effects of this compound.

Experimental Protocols

Cdc7/Dbf4 Kinase Assay (ADP-Glo™ Luminescence Assay)

This protocol outlines a method for measuring the in vitro kinase activity of Cdc7/Dbf4 and assessing the inhibitory potential of compounds like this compound.

Materials:

-

Cdc7/Dbf4 Kinase Enzyme System

-

ADP-Glo™ Kinase Assay Kit

-

Substrate (e.g., recombinant MCM2 protein)

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Test inhibitor (this compound) dissolved in DMSO

-

96-well white assay plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and prepare the kinase reaction buffer. Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Master Mix Preparation: Prepare a master mix containing the kinase reaction buffer, substrate, and the Cdc7/Dbf4 enzyme.

-

Initiate Kinase Reaction: Add the ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure Luminescence: Read the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protein Crystallography for Structural Analysis

This section provides a generalized workflow for obtaining the crystal structure of a kinase-inhibitor complex.

Procedure:

-

Protein Expression and Purification: Express recombinant Cdc7-Dbf4 or Cdk9-Cyclin T complex in a suitable system (e.g., insect cells). Purify the protein complex to high homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Complex Formation: Incubate the purified protein complex with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens that cover a wide range of pH, precipitants, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Crystal Optimization: Optimize the initial crystallization conditions by fine-tuning the concentrations of protein, inhibitor, and crystallizing agents to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with a known kinase structure as a search model. Refine the model against the experimental data, including the manual building of the inhibitor into the electron density map.

-

Structural Analysis: Analyze the final refined structure to identify the key molecular interactions between this compound and the kinase active site.

Conclusion

The dual inhibition of Cdc7 and Cdk9 by this compound provides a powerful mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The structural understanding of its binding to the ATP pocket of these kinases is fundamental for its further development and for the design of next-generation inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other kinase inhibitors.

References

PHA-767491: A Technical Guide to its Chemical Properties, Structure, and Core Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PHA-767491, a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). This guide details the compound's chemical and physical properties, structure, and established experimental protocols for its application in research settings.

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(pyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | [2] |

| Molecular Formula | C₁₂H₁₁N₃O | [2] |

| Molecular Weight | 213.24 g/mol | [2] |

| CAS Number | 845714-00-3 | [2] |

| Appearance | Solid powder | - |

| InChIKey | DKXHSOUZPMHNIZ-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | O=C1NCCc2c1cc(-c1ccncc1)[nH]2 | [2] |

Table 1: Solubility Data

| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Source(s) |

| Water | Insoluble | 50 mg/mL (with sonication) | [2][5] |

| Ethanol | Insoluble | - | [2] |

| DMSO | ≥10.65 mg/mL; up to 40 mg/mL with sonication | 17.33 mg/mL (with sonication and warming) | [2][5] |

Chemical Structure

This compound possesses a tetracyclic pyrrolopyridinone core structure, which serves as the scaffold for its interaction with the ATP-binding pockets of its target kinases. The key structural feature is a pyridine (B92270) ring attached at the 2-position of the pyrrolopyridinone system. This structure is fundamental to its inhibitory activity.

Biological Activity and Mechanism of Action

This compound is a dual inhibitor with high potency against Cdc7 and Cdk9 kinases, key regulators of the cell cycle and transcription, respectively. Its ATP-competitive nature allows it to block the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.[2][6]

Table 2: Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Notes | Source(s) |

| Cdc7 | 10 | Primary target; inhibits initiation of DNA replication. | [2][7] |

| Cdk9 | 34 | Co-target; inhibits transcription via RNA Polymerase II. | [2][7] |

| Cdk1 | ~200 | ~20-fold less potent than against Cdc7. | [2] |

| Cdk2 | ~200 | ~20-fold less potent than against Cdc7. | [2] |

| GSK-3β | ~200 | ~20-fold less potent than against Cdc7. | [2] |

| MAPKAP-K2 (MK-2) | 171 | Potent off-target effect. | [8] |

The primary mechanism of action involves the inhibition of Cdc7, which is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) protein complex.[2] By preventing MCM phosphorylation, this compound effectively halts the activation of replication origins.[9] Concurrently, its inhibition of Cdk9 disrupts transcriptional processes, contributing to its pro-apoptotic effects.[7]

Experimental Protocols

The following sections detail standardized protocols for the synthesis and application of this compound. These are intended as a guide and may require optimization based on specific experimental systems.

Chemical Synthesis

The synthesis of this compound and its analogues was first described by Vanotti et al. The core of the synthesis involves the construction of the 2-heteroaryl-pyrrolopyridinone scaffold.

-

Primary Reference: Vanotti, E., Amici, R., Bargiotti, A., et al. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 51(3), 487-501.[1]

Researchers should refer to this publication for the detailed synthetic route, including starting materials, reaction conditions, and purification methods.

In Vitro Kinase Assay (Radiolabel-Based)

This protocol is designed to measure the inhibitory activity of this compound against Cdc7 kinase.

-

Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Inhibitor Preparation: Serially dilute this compound in DMSO, then further dilute in the reaction buffer to the desired final concentrations.

-

Enzyme and Substrate: In a microplate, combine purified human DDK (Cdc7-Dbf4 complex) with a suitable substrate (e.g., recombinant MCM2 protein).

-

Pre-incubation: Add the diluted this compound to the enzyme/substrate mixture and pre-incubate for 5-10 minutes at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding an ATP mix containing [γ-³²P]ATP (e.g., 10 µCi) and unlabeled ATP (e.g., 1.5 µM).

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 1X Laemmli buffer or an acidic stop solution.

-

Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film.

-

Quantification: Quantify the ³²P-labeled bands using densitometry software (e.g., ImageJ) to determine the extent of phosphorylation. Calculate IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism).

Cell Viability Assay (MTT-Based)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,500-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC₅₀ for cell viability.

Western Blot for MCM2 Phosphorylation

This protocol allows for the direct measurement of Cdc7 inhibition in a cellular context.

-

Cell Treatment: Culture cells to ~70-80% confluency and treat with this compound (e.g., 2 µM) or vehicle control for a desired time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser40/41 or Ser53).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane with an antibody for total MCM2 or a loading control (e.g., actin) to ensure equal loading. Quantify band intensities to determine the change in MCM2 phosphorylation.

In Vivo Mouse Xenograft Studies

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Preparation: Culture a human tumor cell line (e.g., HL-60, HCT-116) and harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, to the desired concentration.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Cohort Grouping: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound to the treatment group at a specified dose and schedule (e.g., 20-30 mg/kg, twice daily, by oral gavage).[2] The control group receives the vehicle only.

-

Efficacy Monitoring: Measure tumor volume with calipers and record mouse body weight regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.

-

Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment group to the control group.

References

- 1. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | CAS:845714-00-3 | Cdc7/cdk9 inhibitor, potent, ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]

Investigating the Antitumor Activity of PHA-767491: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 is a potent, dual ATP-competitive inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9).[1] Its antitumor activity stems from a multi-pronged mechanism that disrupts critical cellular processes essential for cancer cell proliferation and survival. By inhibiting Cdc7, this compound prevents the initiation of DNA replication, a key step in cell division.[2] Simultaneously, its inhibition of Cdk9 leads to the downregulation of the anti-apoptotic protein Mcl-1, thereby promoting programmed cell death.[3] This technical guide provides an in-depth overview of the preclinical antitumor activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its antitumor effects through the dual inhibition of two key kinases:

-